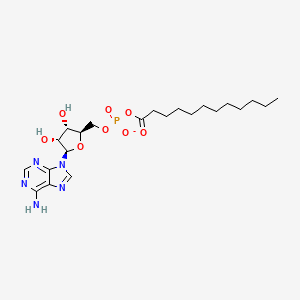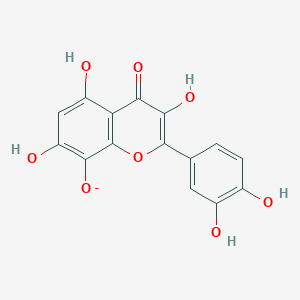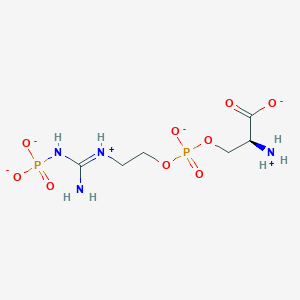
N-phosphonato-L-lombricine(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phosphonato-L-lombricine(2-) is an alpha-amino-acid anion obtained via deprotonation of the carboxy and phoisphate groups as well as protonation of the amino and guanidino groups of N-phospho-L-lombricine; major species at pH 7.3. It is an alpha-amino-acid anion and an organophosphate oxoanion. It is a conjugate base of a N-phospho-L-lombricine.
Aplicaciones Científicas De Investigación
Formation and Biological Role
- N-phosphonato-L-lombricine(2-) is involved in the biological formation of lombricine in earthworms. This formation process includes the transfer of the amidino group from arginine to serine ethanolamine phosphodiester, suggesting a critical role in earthworm biochemistry (Rossiter, Gaffney, Rosenberg, & Ennor, 1960).
Enzymatic and Biochemical Studies
- Lombricine kinase, which is structurally similar to N-phosphonato-L-lombricine(2-), plays a significant role in buffering cellular ATP levels. Studies on lombricine kinase from the marine worm Urechis caupo have provided insights into the enzyme's specificity and dynamics, contributing to our understanding of phosphagen kinases (Bush et al., 2011).
Environmental and Analytical Chemistry
- Research on phosphonates, including compounds structurally related to N-phosphonato-L-lombricine(2-), has been crucial in environmental and analytical chemistry. Studies focus on their use in wastewater treatment, their interaction with natural systems, and methods for their trace quantification (Armbruster et al., 2019).
Pharmacological Research
- Phosphonates, closely related to N-phosphonato-L-lombricine(2-), have been studied for their potential in medicinal chemistry, especially as enzyme inhibitors. This research includes the exploration of aminophosphonates and phosphinates for their diverse biological activities and applications in drug design (Mucha, Kafarski, & Berlicki, 2011).
Biogeochemical Cycling
- Phosphonates are significant in biogeochemical cycling, and research has explored their microbial degradation and environmental impact. This includes the study of enzymes responsible for phosphonate breakdown and their role in global phosphorus cycling (Quinn, Kulakova, Cooley, & McGrath, 2007).
Propiedades
Nombre del producto |
N-phosphonato-L-lombricine(2-) |
|---|---|
Fórmula molecular |
C6H14N4O9P2-2 |
Peso molecular |
348.14 g/mol |
Nombre IUPAC |
(2S)-3-[2-[amino-(phosphonatoamino)methylidene]azaniumylethoxy-oxidophosphoryl]oxy-2-azaniumylpropanoate |
InChI |
InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/p-2/t4-/m0/s1 |
Clave InChI |
QOYUHKALUMVCHB-BYPYZUCNSA-L |
SMILES isomérico |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-] |
SMILES canónico |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
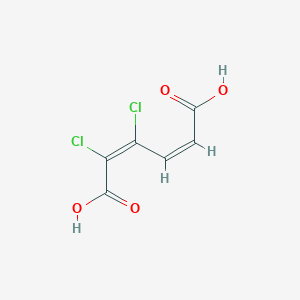
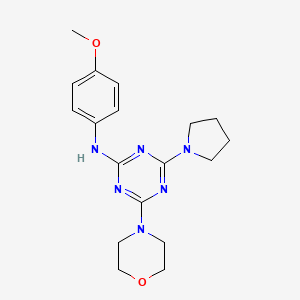
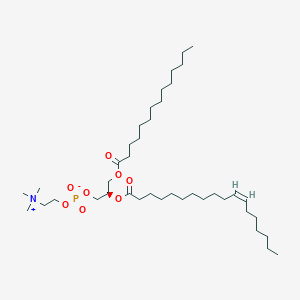
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
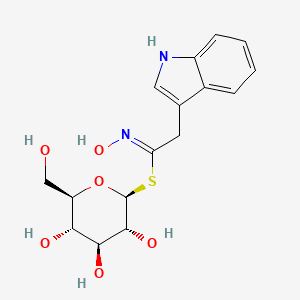
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
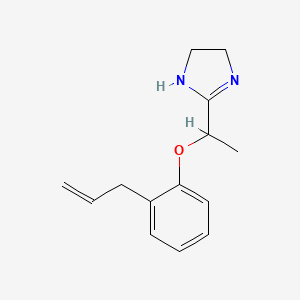
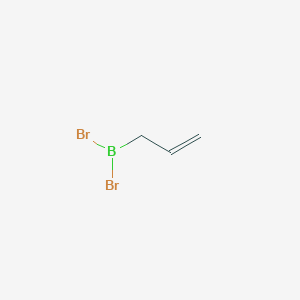
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
